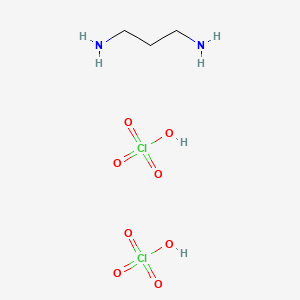
2,6-Dimethyl-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the Diels-Alder reaction between isoprene and 3-cyclohexene formaldehyde under the influence of a Lewis acid catalyst at temperatures ranging from 200 to 350°C . The intermediate product undergoes dehydrogenation and hydrodeoxygenation reactions at 300-450°C to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of biomass-derived isoprene and 3-cyclohexene formaldehyde as starting materials is advantageous due to their renewable nature . The process involves optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Various reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: 2,6-Naphthalenedicarboxylic acid.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Functionalized naphthalene derivatives with diverse applications.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1,2-dihydronaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,6-Dimethyl-1,2-dihydronaphthalene exerts its effects depends on its specific application:
Enzyme Inhibition: The compound interacts with the active site of enzymes, blocking their activity.
Fluorescent Ligand: As a fluorescent ligand, it binds to specific biological targets, allowing for visualization under fluorescence microscopy.
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydronaphthalene: Lacks the methyl groups at the 2 and 6 positions, resulting in different reactivity and applications.
2,6-Dimethylnaphthalene: Fully aromatic and does not possess the partially hydrogenated structure of 2,6-Dimethyl-1,2-dihydronaphthalene.
Uniqueness: this compound’s unique structure, with its partially hydrogenated naphthalene ring and methyl substitutions, provides distinct chemical properties and reactivity. This makes it valuable for specific applications in polymer synthesis, biological imaging, and enzyme inhibition .
Eigenschaften
IUPAC Name |
2,6-dimethyl-1,2-dihydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-7,10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFDKDYJGOLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C1)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732977 |
Source


|
| Record name | 2,6-Dimethyl-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21564-85-2 |
Source


|
| Record name | 2,6-Dimethyl-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
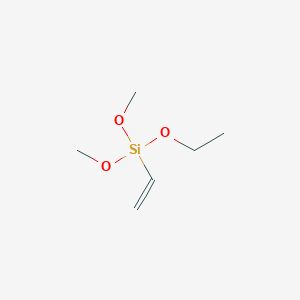




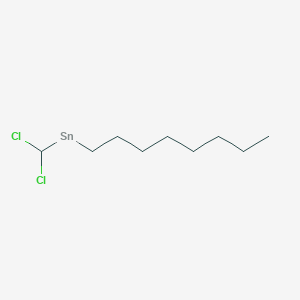
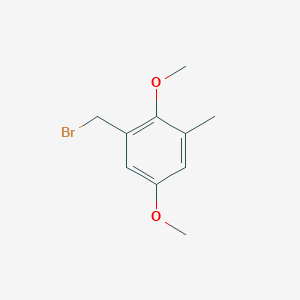
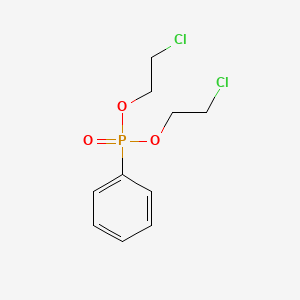
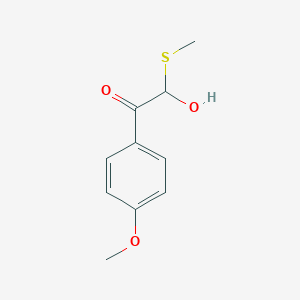
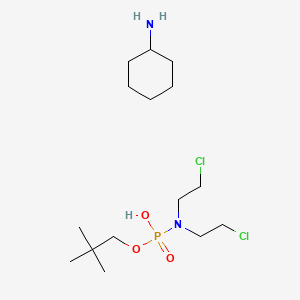
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)

